Nitroacetone potassium salt
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Overview
Description
Nitroacetone potassium salt is a chemical compound with the molecular formula C3H4KNO3. It is known for its unique properties and applications in various fields of science and industry. The compound is characterized by the presence of a nitro group (-NO2) attached to an acetone moiety, with potassium as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitroacetone potassium salt typically involves the reaction of nitroacetone with a potassium base. One common method is to treat nitroacetone with potassium hydroxide (KOH) in an aqueous solution. The reaction proceeds as follows: [ \text{CH3C(NO2)CH2OH} + \text{KOH} \rightarrow \text{CH3C(NO2)CH2OK} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Nitroacetone potassium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Products may include nitroacetone derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is aminoacetone potassium salt.
Substitution: Various substituted acetone derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Nitroacetone potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of nitroacetone potassium salt involves its interaction with molecular targets through its nitro and acetone functional groups. The nitro group can participate in redox reactions, while the acetone moiety can undergo nucleophilic addition or substitution. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Nitroacetone: The parent compound without the potassium counterion.
Nitroacetonitrile: A similar compound with a nitrile group instead of an acetone moiety.
Nitroethane: A simpler nitro compound with a shorter carbon chain.
Uniqueness
Nitroacetone potassium salt is unique due to its combination of a nitro group and an acetone moiety, along with the presence of potassium. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C3H4KNO3 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
potassium;(E)-1-nitroprop-1-en-2-olate |
InChI |
InChI=1S/C3H5NO3.K/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2+; |
InChI Key |
YKJXVOOFJAWOCG-SQQVDAMQSA-M |
Isomeric SMILES |
C/C(=C\[N+](=O)[O-])/[O-].[K+] |
Canonical SMILES |
CC(=C[N+](=O)[O-])[O-].[K+] |
Origin of Product |
United States |
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